6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

描述

Molecular Structure and Classification

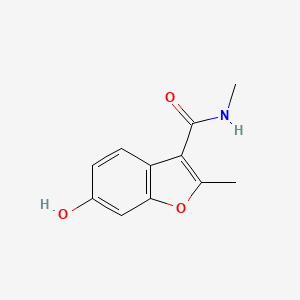

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide belongs to the benzofuran class of heterocyclic compounds, characterized by a fused benzene and furan ring system. The compound possesses the molecular formula C₁₁H₁₁NO₃ and maintains a molecular weight of 205.21 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 6-hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide, reflecting its structural components and substitution pattern.

The molecular architecture features a benzofuran backbone with specific functional group modifications that distinguish it from other benzofuran derivatives. The compound contains a hydroxyl group positioned at the 6-carbon of the benzofuran ring system, while the carboxamide functionality at the 3-position bears both N-methyl and 2-methyl substitutions. The canonical Simplified Molecular Input Line Entry System representation of this compound is CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC, which provides a precise description of its connectivity pattern.

The compound exhibits distinctive stereochemical properties that contribute to its classification within heterocyclic chemistry. The benzofuran core maintains planar geometry typical of aromatic systems, while the carboxamide group introduces additional conformational considerations due to the partial double-bond character of the carbon-nitrogen bond. This structural arrangement creates specific three-dimensional molecular geometry that influences both chemical reactivity and potential biological interactions.

Historical Context in Benzofuran Research

The benzofuran ring system, which forms the structural foundation of this compound, traces its origins to pioneering work conducted in the nineteenth century. William Henry Perkin accomplished the first synthesis of benzofuran in 1870, utilizing coumarin as the starting material in this groundbreaking achievement. This initial synthesis marked the beginning of systematic investigation into benzofuran chemistry and established the fundamental understanding of this heterocyclic system that continues to influence contemporary research.

The historical development of benzofuran synthesis methodology has evolved significantly since Perkin's original work. Early synthetic approaches involved the conversion of coumarin derivatives through various chemical transformations, establishing basic principles that guided subsequent research efforts. These foundational studies demonstrated the feasibility of constructing the fused ring system and provided initial insights into the chemical properties and potential applications of benzofuran derivatives.

The progression from Perkin's initial synthesis to modern benzofuran chemistry represents a remarkable evolution in synthetic methodology and theoretical understanding. Contemporary research has expanded beyond simple benzofuran construction to encompass sophisticated substitution patterns, functional group modifications, and targeted molecular design. The development of this compound exemplifies this advancement, demonstrating the precision and complexity achievable in modern benzofuran derivative synthesis.

Modern benzofuran research encompasses diverse synthetic strategies including palladium-catalyzed reactions, gold-promoted cyclizations, and ruthenium-based methodologies. These advanced techniques enable the construction of highly substituted benzofuran derivatives with precise control over functional group placement and stereochemistry. The historical trajectory from Perkin's foundational work to contemporary synthetic approaches illustrates the continuous evolution and refinement of benzofuran chemistry over more than a century of scientific investigation.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within the broader context of heterocyclic chemistry due to its unique structural features and potential applications. Benzofuran derivatives constitute one of the most important classes of heterocyclic compounds, serving as structural frameworks for numerous biologically active molecules and synthetic intermediates. The specific substitution pattern present in this compound contributes to its distinctive chemical properties and potential utility in various research applications.

The heterocyclic nature of benzofuran compounds derives from the presence of oxygen as a heteroatom within the five-membered ring portion of the fused system. This oxygen incorporation significantly influences the electronic properties, reactivity patterns, and molecular interactions characteristic of benzofuran derivatives. The compound under investigation demonstrates these principles through its specific substitution pattern, which modifies the electronic distribution and steric environment of the parent benzofuran system.

Contemporary research has identified potential applications for this compound in the preparation of N-aryl-heteroarylamines designed as fibroblast growth factor receptor 4 inhibitors. This application demonstrates the continuing relevance of benzofuran derivatives in medicinal chemistry research and highlights the importance of structural modifications in determining biological activity. The specific hydroxyl and carboxamide functionalities present in this compound contribute to its potential utility in these research applications.

The significance of this compound extends beyond its immediate research applications to encompass broader implications for heterocyclic chemistry methodology. The successful synthesis and characterization of highly substituted benzofuran derivatives like this compound demonstrate the sophistication achievable in modern heterocyclic synthesis. These achievements contribute to the expanding toolkit available for heterocyclic chemists and provide foundations for future research endeavors in this important area of organic chemistry.

属性

IUPAC Name |

6-hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-10(11(14)12-2)8-4-3-7(13)5-9(8)15-6/h3-5,13H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAOQCHBPXUPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587849 | |

| Record name | 6-Hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638217-08-0 | |

| Record name | 6-Hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide can be achieved through several synthetic routes. One common method involves the conversion of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide to this compound . The reaction conditions typically include the use of reagents such as hydrochloric acid or other acidic catalysts to facilitate the demethylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

化学反应分析

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group under specific conditions.

Reduction: The carboxamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, to form esters or ethers.

Friedel-Crafts Reactions: The compound can undergo Friedel-Crafts acylation or alkylation reactions to introduce acyl or alkyl groups onto the benzofuran ring.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide). The major products formed from these reactions depend on the specific reaction conditions and reagents used .

科学研究应用

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide has several scientific research applications, including:

作用机制

The mechanism of action of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Fruquintinib (6-(6,7-Dimethoxyquinazolin-4-yloxy)-N,2-dimethylbenzofuran-3-carboxamide)

- Structural Differences : Fruquintinib incorporates a 6,7-dimethoxyquinazolin-4-yloxy group at position 6, replacing the hydroxyl group in the parent compound . This modification enhances its binding affinity to VEGFR-1, -2, and -3, enabling potent antiangiogenic activity.

- Pharmacological Profile :

- Synthesis : Derived from 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide via O-alkylation and subsequent functionalization .

5-Cyclopropyl-2-(4-fluorophenyl)-N-methyl-6-(sulfonamido)benzofuran-3-carboxamide

- Structural Differences : Features a cyclopropyl group at position 5, a 4-fluorophenyl group at position 2, and a sulfonamido substituent at position 6 .

- Pharmacological Relevance : While specific targets are unspecified, the sulfonamido group may enhance solubility or receptor interaction compared to the hydroxyl group in 638217-08-0.

- Synthesis : Utilizes hydrogenation and flash chromatography, differing from the demethylation/alkylation steps in 638217-08-0 derivatization .

4,7,9-Trihydroxy[1]benzofuro[3,2-d]pyrimidine-6-carboxamide

- Structural Differences : A benzofuropyrimidine hybrid with hydroxyl groups at positions 4, 7, and 9, and a pyrimidine ring fused to the benzofuran core .

- Pharmacological Potential: Preliminary biological assays suggest activity against fungal pathogens (e.g., cercosporamide derivatives), highlighting divergent applications compared to VEGFR-focused compounds .

Comparative Data Table

Key Research Findings

生物活性

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS No. 638217-08-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

- Storage Conditions : Sealed in a dry environment at 2-8°C

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been identified as an inhibitor of fibroblast growth factor receptor 4 (FGFR4) , which plays a critical role in various cellular processes such as proliferation and differentiation. This inhibition can lead to significant alterations in cell signaling pathways, impacting cellular metabolism and gene expression.

Biological Activity Overview

The compound exhibits a range of biological activities:

- Enzyme Inhibition : It acts on specific enzymes, modulating their activity and influencing various biological processes.

- Cell Proliferation : The inhibition of FGFR4 affects cell growth and differentiation, suggesting potential applications in cancer therapy.

- Therapeutic Applications : Preliminary studies indicate its utility in developing new therapeutic agents aimed at various diseases .

Study on Cell Viability

A study evaluated the effects of this compound on cell viability using the Neutral Red Uptake (NRU) assay. The results indicated that varying concentrations of the compound influenced cell viability in different cell lines:

| Concentration (µM) | Cell Line A (F2408) | Cell Line B (HepG2) |

|---|---|---|

| 0 | 100% | 100% |

| 10 | 90% | 85% |

| 100 | 70% | 60% |

| 1000 | 40% | 30% |

This data suggests a dose-dependent effect on cell viability, indicating potential cytotoxic properties at higher concentrations .

Inhibition Studies

Further investigations have shown that the compound effectively inhibits FGFR4 activity in vitro. The inhibition led to decreased phosphorylation of downstream signaling molecules involved in cell survival and proliferation. These findings highlight its potential as a therapeutic agent in conditions characterized by aberrant FGFR signaling, such as certain cancers .

Synthesis and Stability

The synthesis of this compound can be achieved through various chemical reactions involving reagents like caesium carbonate and dimethyl sulfoxide under controlled conditions. Stability tests have demonstrated that the compound remains stable under refrigeration (2-8°C), which is crucial for maintaining its biological activity during storage .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide, and what key reaction parameters influence yield?

- Methodology :

- Step 1 : Use a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in N,N-dimethylformamide (DMF) to activate the carboxyl group for amide bond formation .

- Step 2 : Introduce the amine component (e.g., N,2-dimethylamine derivative) under controlled pH (e.g., Na₂CO₃) to prevent side reactions .

- Step 3 : Purify via column chromatography using ethyl acetate/petroleum ether (8:2) to isolate the product .

- Key Parameters : Solvent choice (DMF for solubility), temperature (room temperature for stability), and stoichiometric ratios (1:1.5 molar ratio of acid to amine for optimal coupling) .

Q. Which spectroscopic techniques are essential for characterizing this compound's structure?

- Techniques :

- 1H/13C NMR : Assign peaks to confirm benzofuran ring protons (δ 6.5–7.5 ppm) and carboxamide carbonyl (δ ~165 ppm) .

- IR Spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 295.29 for related analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data during structural elucidation?

- Approach :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Computational Comparison : Use density functional theory (DFT) to calculate theoretical NMR shifts and compare with experimental data .

- Example : In benzofuran-carboxamide analogs, discrepancies between observed and calculated 13C NMR values (e.g., ±5 ppm) were resolved by re-evaluating tautomeric forms .

Q. What strategies optimize the compound's bioactivity through structural modifications?

- Strategies :

- Substituent Variation : Replace the N-methyl group with bulkier alkyl chains to enhance enzyme binding (e.g., improved IC₅₀ values in related benzofuran-carboxamides) .

- Hybridization : Integrate spirocyclic motifs (e.g., cyclopenta[b]benzofuran) to increase metabolic stability .

- Table :

| Modification | Bioactivity Outcome | Reference |

|---|---|---|

| N-Methyl → Ethyl | Improved lipophilicity (logP +0.5) | |

| Hydroxyl → Methoxy | Reduced CYP450 metabolism |

Q. How to troubleshoot low yields in amide bond formation steps?

- Solutions :

- Activation Efficiency : Replace CDI with EDC/NHS for better carboxyl activation in polar solvents .

- Side Reaction Mitigation : Add scavengers (e.g., TCEP) to reduce disulfide byproducts .

- Temperature Control : Conduct reactions at 0–4°C to minimize hydrolysis .

Q. What in vitro assays assess its enzyme inhibitory potential?

- Assays :

- Fluorescence-Based Assays : Monitor fluorescence quenching upon binding to target enzymes (e.g., MMP3 inhibition at IC₅₀ = 1.2 µM for analogs) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG) and stoichiometry .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Design Framework :

- Core Retention : Maintain the benzofuran-carboxamide backbone for target engagement .

- Peripheral Modifications : Systematically vary substituents (e.g., methoxy, hydroxy, alkyl) at positions 2 and 6 .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What computational methods predict its metabolic stability?

- Tools :

- ADMET Predictors : Software like Schrödinger’s QikProp to estimate CYP450 liability .

- Docking Simulations : Map interactions with CYP3A4 active site to identify metabolically labile sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。